molecular formula C21H21NO2 B8481401 Ethyl 3-benzyl-2,4-dimethylquinoline-6-carboxylate

Ethyl 3-benzyl-2,4-dimethylquinoline-6-carboxylate

Cat. No.: B8481401
M. Wt: 319.4 g/mol
InChI Key: XVLWMGXOIQPOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-2,4-dimethylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C21H21NO2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 3-benzyl-2,4-dimethylquinoline-6-carboxylate

InChI

InChI=1S/C21H21NO2/c1-4-24-21(23)17-10-11-20-19(13-17)14(2)18(15(3)22-20)12-16-8-6-5-7-9-16/h5-11,13H,4,12H2,1-3H3

InChI Key

XVLWMGXOIQPOOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-benzyl-2,4-dibromoquinoline-6-carboxylate (0.245 g, 0.545 mmol, Intermediate 34: step a), 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (0.229 mL, 1.64 mmol), and 5 M aqueous K2CO3 (0.436 mL, 2.18 mmol) was treated with Pd(PPh3)4 (63 mg, 0.055 mmol) and dioxane (3 mL). This was microwaved under argon at 140° C. for 15 minutes (Biotage Initiator). The reaction was diluted with 1:1 heptane/EtOAc (5 mL), filtered, and the organic layer was dried (Na2SO4), filtered, and concentrated. The residue was flash chromatographed with a heptane to 70% EtOAc/heptane gradient to provide the title compound as a clear amber oil that crystallized upon standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.229 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.436 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
63 mg
Type
catalyst
Reaction Step Two
Name
heptane EtOAc
Quantity
5 mL
Type
reactant
Reaction Step Three

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